2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate
Description
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is a synthetic quinoline derivative characterized by a 2-methylquinoline core esterified with a functionalized oxoethyl side chain. The side chain contains an acetamido group linked to a 4-acetylphenyl moiety, which introduces both hydrogen-bonding capacity and aromatic bulk. Its synthesis likely involves coupling 2-methylquinoline-4-carboxylic acid with a reactive oxoethyl intermediate, followed by acetylation or amidation steps .
Properties
Molecular Formula |
C21H18N2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C21H18N2O4/c1-13-11-18(17-5-3-4-6-19(17)22-13)21(26)27-12-20(25)23-16-9-7-15(8-10-16)14(2)24/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
HEQOKCWXQXZACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of reusable catalysts, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or aryl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline ring .
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential as an anti-cancer agent. Its structural components allow it to interact with biological targets involved in cancer progression.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential for further development as an anti-cancer drug .
Analytical Chemistry
2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate is utilized as a reagent in spectrophotometric analyses. Its ability to form stable complexes with metal ions makes it useful in quantifying trace metals in environmental samples.
- Data Table :
Application Method Detection Limit Metal Ion Detection Spectrophotometry 0.1 µg/mL
Material Science
In material science, this compound is being explored for its application in creating advanced polymers and coatings. Its quinoline structure enhances the thermal stability and chemical resistance of materials.
- Case Study : Research indicated that incorporating this compound into polymer matrices improved their mechanical properties and resistance to degradation under UV exposure .
Biological Research
The compound serves as a fluorescent probe in biological assays, allowing researchers to visualize cellular processes. Its unique properties enable real-time monitoring of cellular interactions.
- Application Example : In studies involving live-cell imaging, this compound was used to track the localization of proteins within cells, providing insights into cellular dynamics .
Environmental Monitoring
This compound has applications in detecting environmental pollutants. Its ability to react with specific contaminants allows for the development of sensitive detection methods.
- Data Table :
Pollutant Type Detection Method Sensitivity Heavy Metals Colorimetric Assay High
Mechanism of Action
The mechanism of action of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or viral replication. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylate esters exhibit diverse biological and physicochemical properties depending on substituent modifications. Below is a structural and functional comparison of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate with analogous compounds:
Table 1: Structural and Functional Comparison of Quinoline-4-Carboxylate Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 2-methyl group on the quinoline core (common in all compounds) enhances planarity and π-π stacking, critical for receptor binding . The 4-acetylphenylamino group in the target compound introduces a hydrogen-bond donor/acceptor, which may enhance selectivity for kinase targets .
Synthetic Accessibility: Ethyl ester intermediates (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate in ) are common precursors. The target compound likely derives from similar coupling methods, with amidation as a late-stage modification.
Physicochemical Properties :
- Molecular weights range from 319.35 to 497.04 g/mol, with higher weights correlating with halogenated substituents (e.g., Cl, Br).
- Melting points are rarely reported in the evidence, but analog 4k in (unrelated structure) melts at 223–225°C, suggesting crystalline stability in similar esters.
Therapeutic Potential: Compounds with chlorinated thiophene or dichlorophenyl groups () are prioritized for antiparasitic/anticancer research due to their electron-withdrawing effects. The target compound’s acetylphenylamino group may confer unique pharmacokinetic profiles, warranting ADMET studies.
Biological Activity
The compound 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate (C21H18N2O4) is a quinoline derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular structure of 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate features a quinoline core substituted with an acetylphenyl group and an oxoethyl moiety. The compound's chemical formula is C21H18N2O4, with a molecular weight of 362.38 g/mol. Its properties include:
- Melting Point: Not specified in the literature
- Solubility: Soluble in organic solvents; limited solubility in water
- Stability: Stable under normal laboratory conditions
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of various quinoline compounds, including 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus .
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines have shown varying degrees of effectiveness for this compound. In vitro studies assessed its cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The IC50 values indicate that the compound exhibits potential anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential .
The proposed mechanism of action for quinoline derivatives involves interference with DNA synthesis and function, leading to apoptosis in cancer cells. Studies have suggested that these compounds may induce oxidative stress, resulting in cellular damage and apoptosis through caspase activation pathways .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various quinoline derivatives, including our compound of interest. The study highlighted that treatment with 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate resulted in significant tumor growth inhibition in xenograft models of breast cancer .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against resistant bacterial strains. The results indicated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against multidrug-resistant organisms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate to achieve high yield and purity?
- Methodological Answer : Optimize synthesis via late-stage diversification of quinoline-4-carboxylate scaffolds. Use reflux conditions for coupling reactions, followed by purification via column chromatography (silica gel, gradient elution). Confirm purity using HPLC (>95%) and characterize intermediates via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the crystal structure of this compound be resolved to elucidate its molecular conformation?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) at 291 K. Refine structures using software like SHELX, ensuring a data-to-parameter ratio >12.0 and R-factor <0.05. Analyze torsion angles and hydrogen-bonding networks to assess packing effects and stability .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months). Use HPLC-DAD for purity profiling, FTIR for functional group integrity, and thermogravimetric analysis (TGA) to evaluate thermal decomposition. Compare results with pharmacopeial standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this quinoline derivative?
- Methodological Answer : Synthesize analogs with modifications at the 4-acetylphenyl or quinoline-4-carboxylate moieties. Test in vitro against target enzymes (e.g., Mycobacterium tuberculosis enoyl reductase) using fluorescence-based assays. Correlate substituent electronegativity with inhibitory potency (IC) .
Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxylate derivatives?
- Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C). Validate cytotoxicity discrepancies via MTT assays across multiple cell lines (e.g., HeLa, HEK293). Cross-reference with computational docking to identify binding-site variations (e.g., AutoDock Vina) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic or oxidative environments?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Simulate reaction pathways for hydrolysis or oxidation using Gaussian 16. Validate predictions with LC-MS/MS degradation studies .
Q. What crystallographic parameters influence the solubility and bioavailability of this compound?
- Methodological Answer : Analyze crystal packing via Mercury Software to identify intermolecular interactions (e.g., π-π stacking, H-bonding). Modify co-crystallization agents (e.g., succinic acid) to enhance solubility. Test dissolution rates in biorelevant media (FaSSIF/FeSSIF) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar quinoline derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
